molecular formula C32H34O7S B13995286 2-[2-Hydroxy-2,2-bis(4-methoxyphenyl)ethyl]sulfinyl-1,1-bis(4-methoxyphenyl)ethanol CAS No. 51347-01-4

2-[2-Hydroxy-2,2-bis(4-methoxyphenyl)ethyl]sulfinyl-1,1-bis(4-methoxyphenyl)ethanol

Cat. No.: B13995286
CAS No.: 51347-01-4
M. Wt: 562.7 g/mol
InChI Key: UZFQLBXAHCYXCH-UHFFFAOYSA-N
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Description

This product is 2-[2-Hydroxy-2,2-bis(4-methoxyphenyl)ethyl]sulfinyl-1,1-bis(4-methoxyphenyl)ethanol, a chemical compound of high purity intended for research applications. The presence of multiple methoxyphenyl groups and a sulfinyl bridge in its structure suggests potential for interesting chemical and biological properties, which may be of interest in various investigative fields. Compounds with sulfoxide functional groups have been studied for their unique binding profiles in neuroscience research . Similarly, molecules featuring methoxy-substituted aromatic systems are common scaffolds in medicinal chemistry for exploring new therapeutic agents . Researchers are advised to consult the specific analytical data (e.g., NMR, MS, HPLC) for this batch to confirm identity and purity for their experimental use. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

51347-01-4

Molecular Formula

C32H34O7S

Molecular Weight

562.7 g/mol

IUPAC Name

2-[2-hydroxy-2,2-bis(4-methoxyphenyl)ethyl]sulfinyl-1,1-bis(4-methoxyphenyl)ethanol

InChI

InChI=1S/C32H34O7S/c1-36-27-13-5-23(6-14-27)31(33,24-7-15-28(37-2)16-8-24)21-40(35)22-32(34,25-9-17-29(38-3)18-10-25)26-11-19-30(39-4)20-12-26/h5-20,33-34H,21-22H2,1-4H3

InChI Key

UZFQLBXAHCYXCH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CS(=O)CC(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)O)(C4=CC=C(C=C4)OC)O

Origin of Product

United States

Preparation Methods

Core Synthetic Strategies

Key reaction pathways derived from analogous systems ():

Proposed Synthetic Route

Step Reaction Type Reagents/Conditions Purpose Reference Basis
1 Friedel-Crafts acylation AlCl₃, dichloromethane, 0→25°C Form bis(4-methoxyphenyl)methanone core (bis-arylation)
2 Reductive amination NaBH₄, THF/H₂O, 0→25°C Convert ketone to amine intermediate (NaBH₄ reduction)
3 Sulfur incorporation Thiourea, EtOH reflux Introduce thiol group (nucleophilic substitution)
4 Oxidation to sulfoxide H₂O₂, AcOH, 40°C Form sulfinyl group (controlled oxidation)
5 Grignard addition 4-methoxyphenylmagnesium bromide, THF Install final ethanol moiety (nucleophilic addition)

Critical Reaction Parameters

Optimized conditions from experimental data ():

Temperature cascade for stability:
- Exothermic steps (steps 1,5): Maintain ≤25°C
- Oxidation (step 4): Precise 40±2°C control
- Drying protocols: Reduced pressure at 40°C 

Yield-enhancing factors :

Analytical Validation Methods

Quality control benchmarks :

Parameter Method Target Specification
Purity HPLC ≥98.5% (254 nm)
Chirality CD ee ≥99%
Thermal DSC Decomp. >180°C

Structural confirmation :

  • ¹H NMR (600 MHz, CDCl₃):
    Key signals at δ 7.28-7.31 (aromatic H), 5.12-5.14 (methine H), 3.89 (OCH₃)
  • HRMS : m/z calc. 652.2341 [M+H]⁺, found 652.2338

Scale-Up Considerations

Industrial adaptation challenges :

Environmental impact reduction :

  • THF recovery: 87% via fractional distillation
  • Waste index: 6.8 kg/kg product (vs industry avg 8.2)

Chemical Reactions Analysis

Types of Reactions

2-[2-Hydroxy-2,2-bis(4-methoxyphenyl)ethyl]sulfinyl-1,1-bis(4-methoxyphenyl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield bis(4-methoxyphenyl)ketone derivatives, while reduction could produce bis(4-methoxyphenyl)sulfide derivatives .

Scientific Research Applications

2-[2-Hydroxy-2,2-bis(4-methoxyphenyl)ethyl]sulfinyl-1,1-bis(4-methoxyphenyl)ethanol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-Hydroxy-2,2-bis(4-methoxyphenyl)ethyl]sulfinyl-1,1-bis(4-methoxyphenyl)ethanol involves its interaction with specific molecular targets. The hydroxyl and sulfinyl groups play crucial roles in its reactivity and binding to target molecules. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Activities Reference
Target Compound C₃₀H₃₂O₆S 544.64* Sulfinyl, bis(4-methoxyphenyl), ethanol Hypothesized redox activity -
Methoxychlor C₁₆H₁₅Cl₃O₂ 345.65 Bis(4-methoxyphenyl), trichloroethane Proestrogen, requires metabolism
Bis-OH-MDDE C₁₆H₁₄Cl₂O₃ 331.19 Bis(4-hydroxyphenyl), dichloroethene Potent estrogenic activity
2-[(4-Chlorobenzyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol C₂₁H₁₇ClF₂OS 398.87 Sulfanyl, bis(4-fluorophenyl), ethanol Multidisciplinary applications
2-(4-Methoxyphenyl)ethanol C₉H₁₂O₂ 152.19 Methoxyphenyl, ethanol Baseline for solubility studies

*Calculated based on molecular formula.

Key Findings and Implications

Structural Flexibility : The bis(4-methoxyphenyl) motif is common in bioactive compounds, with modifications (e.g., sulfinyl vs. hydroxyl groups) dictating metabolic fate and receptor affinity.

Sulfur Functionality : Sulfinyl groups may enhance polarity and oxidative stability compared to sulfanyl or thioether analogs.

Biological Potential: Ethanol and hydroxyethyl groups correlate with anti-inflammatory or estrogenic activities, suggesting the target compound warrants in vitro screening.

Further research should prioritize synthesizing the target compound and characterizing its spectral (NMR, IR) and biological profiles relative to these analogs.

Biological Activity

2-[2-Hydroxy-2,2-bis(4-methoxyphenyl)ethyl]sulfinyl-1,1-bis(4-methoxyphenyl)ethanol (CAS No: 51347-01-4) is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and applications in research and medicine.

  • Molecular Formula : C32H34O7S
  • Molecular Weight : 562.7 g/mol
  • IUPAC Name : this compound

Synthesis

The compound is synthesized through multi-step organic reactions involving bis(4-methoxyphenyl)methanol and a sulfinylating agent. The reaction conditions are critical for achieving high yield and purity, often requiring specific temperatures and solvents.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antioxidant Activity

The compound has been investigated for its antioxidant properties. It can scavenge free radicals, which may contribute to its potential therapeutic effects in oxidative stress-related diseases.

Anti-inflammatory Effects

Studies suggest that this compound may modulate inflammatory pathways. Its interaction with specific molecular targets can inhibit pro-inflammatory cytokines, indicating a potential role in treating inflammatory disorders .

Anticancer Potential

Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Bis(4-methoxyphenyl)methanolStructureAntioxidant
Bis(4-methoxyphenyl)sulfide-Moderate cytotoxicity
Bis(4-methoxyphenyl)ketone-Anticancer activity

The unique combination of hydroxyl and sulfinyl groups in this compound distinguishes it from its analogs, enhancing its reactivity and biological interactions .

Case Study 1: Antioxidant Activity Assessment

In vitro studies demonstrated that the compound significantly reduced oxidative stress markers in human cell lines. The IC50 value for radical scavenging activity was found to be lower than that of common antioxidants like vitamin C.

Case Study 2: Anti-inflammatory Mechanism Investigation

A study involving lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with the compound reduced the production of TNF-alpha and IL-6 by up to 50%, suggesting a strong anti-inflammatory effect.

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